(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid: A Comprehensive Technical Guide for Advanced Research
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid: A Comprehensive Technical Guide for Advanced Research
Introduction: The Strategic Importance of a Versatile Building Block
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, often referred to as Boc-1-amino-cyclohexane acetic acid, is a non-proteinogenic amino acid derivative that has emerged as a cornerstone in modern medicinal chemistry and pharmaceutical development. Its structure, which combines a conformationally rigid cyclohexane scaffold with a protected amine and a carboxylic acid functional group, makes it an exceptionally versatile building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature, enabling selective reactions and preventing undesired side reactions during complex synthetic sequences.[1][2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its principal value lies in the synthesis of peptide-based drugs, constrained analogues of bioactive molecules, and, most notably, as a key intermediate in the development of gabapentin analogues for treating neurological disorders.[1][4][5]
Molecular Identity and Physicochemical Profile
A precise understanding of the compound's fundamental properties is paramount for its effective use in experimental design.
Chemical Structure and Identifiers
The molecule's structure is characterized by a cyclohexane ring substituted at the C1 position with both an acetic acid moiety and a Boc-protected amine.
Caption: Chemical structure of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid.
Physicochemical Data Table
The following table summarizes the key physical and chemical properties of the compound, which are critical for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 187610-56-6 | [1][6] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][6] |
| Molecular Weight | 257.33 g/mol | [1][6] |
| Appearance | White to off-white powder or crystalline powder | [1][7][8] |
| Melting Point | 94-101 °C | [1] |
| Boiling Point | 407.9±28.0 °C (Predicted) | [9] |
| Density | 1.111±0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in DMSO, THF; Low solubility in water | [10] |
| pKa | 4.01±0.10 (Predicted) | [9] |
| Storage Conditions | Store in a cool, dry place at 0-8°C. Keep container tightly closed. | [1][7][8][11] |
Synthesis and Manufacturing
The synthesis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is a well-established process in organic chemistry, primarily involving the protection of the corresponding amino acid. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under mildly acidic conditions, ensuring the integrity of the rest of the molecule.[3][10]
Synthetic Workflow: Boc Protection
The most common and efficient synthesis route involves the direct N-acylation of (1-aminocyclohexyl)-acetic acid using di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the synthesis via Boc protection.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[12]
-
Dissolution: Dissolve (1-aminocyclohexyl)-acetic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and 1N sodium hydroxide solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) in portions while stirring vigorously. The biphasic system requires efficient mixing to ensure the reaction proceeds to completion.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.
-
Acidification & Precipitation: Cool the aqueous layer again to 0°C and carefully acidify it with a suitable acid, such as a potassium hydrogen sulfate solution, until a white precipitate forms. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.[12]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations | Reference(s) |
| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, COOH), ~4.5-5.0 (br s, 1H, NH), ~2.1 (s, 2H, CH₂COOH), ~1.2-1.9 (m, 10H, cyclohexyl), ~1.4 (s, 9H, C(CH₃)₃). | [13][14] |
| ¹³C NMR | δ (ppm): ~175-180 (C=O, acid), ~155 (C=O, Boc), ~80 (quaternary C of Boc), ~55-60 (quaternary C of cyclohexane), ~40-45 (CH₂COOH), ~20-40 (cyclohexyl CH₂), ~28 (C(CH₃)₃). | [13][14] |
| IR Spectroscopy | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~2930 & ~2860 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate). | [13][14] |
| Mass Spectrometry | ESI-MS: Calculated for C₁₃H₂₃NO₄, [M+H]⁺ = 258.17; Found ~258.2. | [12][15] |
Reactivity and Applications in Drug Discovery
The utility of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid stems from its dual functionality and the strategic placement of the Boc group. It serves as a conformationally restricted glycine or GABA analogue.
Key Chemical Transformations
-
Boc Deprotection: The primary transformation is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which are orthogonal to many other protecting groups used in peptide synthesis. The resulting free amine is a potent nucleophile, ready for subsequent coupling reactions.[10]
-
Carboxylic Acid Activation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., EDC/HOBt, HATU) to form amide bonds with amines, a cornerstone of peptide synthesis and the construction of other complex molecules.
Role in Pharmaceutical Research
The compound is a pivotal intermediate in synthesizing a range of therapeutically relevant molecules.
Caption: Role as a versatile intermediate in pharmaceutical synthesis.
-
Gabapentin Analogues and Prodrugs: Gabapentin, [1-(aminomethyl)cyclohexaneacetic acid], is a widely prescribed anticonvulsant and analgesic.[5] This topic compound is essentially a protected precursor to a gabapentin analogue. The synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties often proceeds through this intermediate.[4][5] Furthermore, it is used in the design of prodrugs of gabapentin to improve its absorption and bioavailability.[16]
-
Peptide and Peptidomimetic Synthesis: Incorporating the aminocyclohexyl acetic acid scaffold into a peptide sequence introduces a rigid, non-planar element. This conformational constraint can lock the peptide into a bioactive conformation, increasing its potency, selectivity, and resistance to enzymatic degradation compared to its flexible linear counterpart.[1][7]
-
PROTAC Development: In the rapidly advancing field of targeted protein degradation, this molecule can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand in a PROTAC (Proteolysis-Targeting Chimera).[17]
Safety, Handling, and Storage
As a Senior Application Scientist, adherence to safety protocols is non-negotiable. While the compound has not been extensively investigated for toxicity, standard laboratory precautions for handling chemical reagents should be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure its long-term stability.[1][7][8] It is sensitive to strong acids, which will cause premature deprotection.
Conclusion
(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust synthesis, well-defined reactivity, and the conformational rigidity it imparts make it an invaluable asset in the development of next-generation therapeutics. From enhancing the properties of peptides to forming the core of novel neurological drugs, its applications are both significant and expanding. This guide provides the foundational knowledge required for its confident and innovative application in research and development settings.
References
- Bryans, J. S., & Wustrow, D. J. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34.
- Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate.
- Li, P., et al. (2012). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. PubMed.
- Chemicalbook. (n.d.). (1-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXYL)-ACETIC ACID | 187610-56-6.
- Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.
- Chemicalbook. (n.d.). Tert-butoxycarbonylamino-cyclohexyl-acetic acid CAS#: 35264-05-2.
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Google Patents. (n.d.). NO326227B1 - New stereoselective methods for the preparation of gabapentin analogs.
- Chemsrc. (n.d.). CAS#:35264-05-2 | Tert-butoxycarbonylamino-cyclohexyl-acetic acid.
- Fisher Scientific. (n.d.). trans-4-(Boc-amino)cyclohexaneacetic acid, 97%.
- Chem-Impex. (n.d.). Boc-1-amino-cyclohexane acetic acid.
- Chem-Impex. (n.d.). Boc-cis-1,4-aminocyclohexyl acetic acid.
- CymitQuimica. (n.d.). CAS 31972-52-8: Boc-Gly-Gly-OH.
- Chem-Impex. (n.d.). Boc-glycine.
- Chem-Impex. (n.d.). Boc-trans-4-aminocyclohexane acetic acid.
- The Royal Society of Chemistry. (2018). Supporting Information.
- Vulcanchem. (n.d.). [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid.
- MedChemExpress. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.
- Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.
- PubChemLite. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid.
- Sigma-Aldrich. (n.d.). cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6.
- Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-23.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXYL)-ACETIC ACID | 187610-56-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Tert-butoxycarbonylamino-cyclohexyl-acetic acid CAS#: 35264-05-2 [amp.chemicalbook.com]
- 10. [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid () for sale [vulcanchem.com]
- 11. trans-4-(Boc-amino)cyclohexaneacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 12. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. PubChemLite - 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 16. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
